6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde
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Overview
Description
6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is a chemical compound characterized by the presence of a hydroxyl group (-OH) and a trifluoromethyl group (-CF₃) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 4-(trifluoromethyl)pyridine as the starting material.
Oxidation: The pyridine ring is oxidized to introduce the aldehyde group at the 6-position. This can be achieved using oxidizing agents such as manganese dioxide (MnO₂) or chromyl chloride (CrO₂Cl₂).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation and hydroxylation processes, often using continuous flow reactors to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: Further oxidation of the aldehyde group can lead to the formation of carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO₂), chromyl chloride (CrO₂Cl₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles and suitable solvents
Major Products Formed:
Oxidation: 6-Hydroxy-4-(trifluoromethyl)nicotinic acid
Reduction: 6-Hydroxy-4-(trifluoromethyl)nicotinol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: It is used in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The hydroxyl group contributes to its solubility and reactivity, making it suitable for various applications.
Comparison with Similar Compounds
6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is unique due to its combination of hydroxyl and trifluoromethyl groups on the pyridine ring. Similar compounds include:
4-(Trifluoromethyl)pyridine: Lacks the hydroxyl group
6-Hydroxynicotinaldehyde: Lacks the trifluoromethyl group
4-(Trifluoromethyl)nicotinic acid: Contains a carboxylic acid group instead of an aldehyde
Properties
IUPAC Name |
6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-6(13)11-2-4(5)3-12/h1-3H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCLOJIMJCNWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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